Cyclohexanone, 2-chloro-5-ethenyl-
Description
Significance of Substituted Cyclohexanone (B45756) Scaffolds in Modern Chemical Research
Substituted cyclohexanone scaffolds are fundamental building blocks in the field of organic synthesis. Their prevalence stems from their versatile chemical reactivity and their presence in the core structures of numerous biologically active natural products and pharmaceutical agents. acs.orgnih.govontosight.ai The cyclohexanone framework provides a six-membered carbocyclic ring that can be readily functionalized at various positions, allowing for the construction of complex molecular architectures. huji.ac.il These scaffolds are integral to the synthesis of a wide array of compounds, including steroids, alkaloids, and terpenes. Furthermore, the development of novel synthetic methodologies targeting functionalized cyclohexanones continues to be an active area of research, driven by the demand for new therapeutic agents and advanced materials. nih.govnih.gov The ability to control the regioselectivity and stereoselectivity of reactions involving cyclohexanone derivatives is a key challenge and a major focus of contemporary organic chemistry. researchgate.net
Contextualizing Cyclohexanone, 2-chloro-5-ethenyl- within Halogenated and Alkenyl Ketone Chemistry
The subject of this article, "Cyclohexanone, 2-chloro-5-ethenyl-," incorporates two key functional groups that dictate its chemical behavior: an α-chloro substituent and an ethenyl (vinyl) group.
Halogenated Ketones: The presence of a chlorine atom at the α-position to the carbonyl group classifies this compound as an α-haloketone. This functionality significantly influences the reactivity of the molecule. The electron-withdrawing nature of the chlorine atom increases the acidity of the α-proton and enhances the electrophilicity of the carbonyl carbon. chemcess.com α-Haloketones are versatile intermediates in a variety of transformations, including nucleophilic substitution reactions and rearrangements. chemcess.com
Alkenyl Ketones: The ethenyl group at the 5-position introduces a site of unsaturation, classifying the molecule as an alkenyl ketone. This double bond can participate in a range of reactions, such as electrophilic additions, hydrogenations, and various cycloaddition reactions. The interplay between the carbonyl group and the double bond can lead to complex and interesting reactivity patterns. The synthesis of α,β-unsaturated ketones, a related class of compounds, is a well-established area of organic synthesis, with numerous methods available for their preparation. acs.orgnih.govarkat-usa.orgorganic-chemistry.orgrsc.org
The combination of these two functionalities in "Cyclohexanone, 2-chloro-5-ethenyl-" suggests a rich and complex chemical profile, with potential for a wide range of synthetic transformations.
Overview of Academic Research Trajectories for Complex Cyclohexanone Analogues
Current research on complex cyclohexanone analogues is multifaceted, with several key trajectories. A major focus is the development of new and efficient synthetic methods for their preparation. This includes the exploration of novel catalytic systems, such as organocatalysis and transition metal catalysis, to achieve high levels of stereocontrol in the synthesis of chiral cyclohexanones. researchgate.netnih.govrsc.orgbeilstein-journals.orgjst.go.jp
Another significant area of research is the investigation of the biological activities of novel cyclohexanone derivatives. Many natural and synthetic compounds containing the cyclohexanone scaffold have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ainih.govwisdomlib.orgresearchgate.netiiarjournals.orgresearchgate.net The synthesis of new analogues is therefore a crucial step in the discovery of new drug candidates.
Furthermore, there is growing interest in the use of cyclohexanone derivatives as building blocks for the synthesis of complex natural products and other high-value molecules. huji.ac.il The ability to construct the cyclohexanone core with precise control over the placement and stereochemistry of various functional groups is essential for the successful total synthesis of these challenging targets.
Stereochemical Considerations in Substituted Cyclohexanone Systems
The stereochemistry of substituted cyclohexanones is a critical aspect of their chemistry, as it profoundly influences their reactivity and biological activity. The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub In a substituted cyclohexanone, the substituents can occupy either axial or equatorial positions. libretexts.org
The relative stability of the two chair conformers is determined by the steric interactions between the substituents. libretexts.org Generally, a conformer with a bulky substituent in an equatorial position is more stable than one with the substituent in an axial position due to the avoidance of 1,3-diaxial interactions. libretexts.orglibretexts.org
The stereochemical outcome of reactions at the carbonyl group, such as nucleophilic additions, is also highly dependent on the conformation of the ring and the nature of the substituents. researchgate.netresearchgate.netacademie-sciences.fr Nucleophilic attack can occur from either the axial or equatorial face of the carbonyl group, leading to the formation of two diastereomeric products. The preferred direction of attack is influenced by a combination of steric and electronic factors. researchgate.net For instance, the presence of a substituent at the α-position can sterically hinder one face of the carbonyl group, leading to a preference for attack from the less hindered face.
In the case of "Cyclohexanone, 2-chloro-5-ethenyl-," the presence of both a 2-chloro and a 5-ethenyl substituent introduces multiple stereocenters, leading to the possibility of several diastereomers and enantiomers. The conformational analysis of this system would be complex, with the preferred conformation depending on the relative stereochemistry of the two substituents. youtube.com The stereochemical control in the synthesis and reactions of this molecule would be a significant challenge and a key area of investigation.
Data Tables
Table 1: Comparison of Physical Properties of Cyclohexanone and its 2-Chloro Derivative
| Property | Cyclohexanone | 2-Chlorocyclohexanone (B41772) |
| Molecular Formula | C₆H₁₀O | C₆H₉ClO |
| Molar Mass | 98.15 g/mol chemicalbook.com | 132.59 g/mol chemeo.com |
| Appearance | Colorless to pale yellow oily liquid nih.govsolventis.net | White to clear brown liquid chemicalbook.com |
| Boiling Point | 155.6 °C chemicalbook.com | 82-83 °C at 10 mmHg sigmaaldrich.comchemicalbook.com |
| Melting Point | -47 °C chemicalbook.com | 23 °C sigmaaldrich.comchemicalbook.com |
| Density | 0.948 g/mL chemicalbook.com | 1.161 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | 1.4507 at 20 °C chemicalbook.com | 1.484 at 20 °C sigmaaldrich.com |
| Solubility in Water | 8.7 g/100 mL at 20 °C nih.gov | Insoluble chemicalbook.com |
This table provides a comparison of the physical properties of the parent cyclohexanone and its 2-chloro derivative. The properties of "Cyclohexanone, 2-chloro-5-ethenyl-" would be expected to be influenced by both the chloro and ethenyl substituents.
Table 2: Spectroscopic Data for Cyclohexanone
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the different protons in the cyclohexane ring. bmrb.io |
| ¹³C NMR | A characteristic signal for the carbonyl carbon around 210 ppm, along with signals for the other carbon atoms in the ring. bmrb.io |
| IR Spectroscopy | A strong absorption band for the C=O stretching vibration, typically in the range of 1715-1705 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the molecule, along with characteristic fragmentation patterns. nist.gov |
This table summarizes the expected spectroscopic features for the parent cyclohexanone. The spectra of "Cyclohexanone, 2-chloro-5-ethenyl-" would show additional signals corresponding to the chloro and ethenyl groups.
Properties
CAS No. |
157474-53-8 |
|---|---|
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.625 |
IUPAC Name |
2-chloro-5-ethenylcyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-6-3-4-7(9)8(10)5-6/h2,6-7H,1,3-5H2 |
InChI Key |
WGIIWSMUUUNAID-UHFFFAOYSA-N |
SMILES |
C=CC1CCC(C(=O)C1)Cl |
Synonyms |
Cyclohexanone, 2-chloro-5-ethenyl- |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexanone, 2 Chloro 5 Ethenyl
Direct Halogenation Protocols
Direct chlorination of the ethenyl-substituted cyclohexanone (B45756) presents a challenge in controlling where the chlorine atom adds. The presence of the enolizable ketone and the reactive alkene provides multiple potential sites for reaction. mdpi.com
Various chlorinating agents can be employed, such as chlorine gas, sulfuryl chloride, or N-chlorosuccinimide (NCS). acs.orgmdpi.comorgsyn.org The reaction conditions, including the solvent and the presence of a catalyst, can significantly influence the regioselectivity. arkat-usa.org For instance, α-chlorination of ketones is a well-established transformation. orgsyn.orgarkat-usa.org The reaction can proceed via an enol or enolate intermediate, and the conditions can be tuned to favor chlorination at the α-position (C-2) over addition to the ethenyl group. orgsyn.orgarkat-usa.orgorganic-chemistry.org
Recent advancements in catalysis have led to highly regioselective chlorination methods. diva-portal.orgchemrxiv.orgnsf.gov For example, palladium-catalyzed methods have been developed for the regioselective chlorination of arenes, and similar principles could potentially be adapted for the selective chlorination of specific positions on a cyclohexanone ring. diva-portal.orgchemrxiv.org Organocatalysis has also emerged as a powerful tool for stereoselective α-halogenation of carbonyl compounds. acs.org
| Chlorinating Agent | Typical Conditions | Potential Outcomes | Reference |
| Chlorine (Cl₂) | Aqueous or acidic medium | α-chlorination, addition to alkene | orgsyn.org |
| N-Chlorosuccinimide (NCS) | Toluene (B28343), catalyst | Enantioselective α-chlorination | acs.org |
| Copper(II) Chloride | DMSO, heat | Regioselective α-chlorination | arkat-usa.org |
| Iodosobenzene dichloride (PhICl₂) | Wet DMF | α-chlorination of α,β-unsaturated systems | organic-chemistry.org |
Indirect Chlorination via Precursors
To circumvent the challenges of direct chlorination, indirect methods that rely on the transformation of a precursor functional group into a chlorine atom can be employed. This approach often provides better control over regioselectivity and stereoselectivity.
One strategy involves the introduction of a hydroxyl group at the C-2 position, which can then be converted to a chlorine atom using standard reagents like thionyl chloride or Appel reaction conditions. mdpi.com The stereochemistry of the hydroxyl group can often be controlled through stereoselective reduction of a corresponding dicarbonyl precursor or other asymmetric hydroxylation methods.
Another indirect route could involve the use of a directing group to guide the chlorinating agent to the desired C-2 position. While not explicitly detailed for this specific molecule in the provided context, this is a common strategy in complex molecule synthesis.
The synthesis of related chloro-substituted compounds, such as 2-chloro-5-hydroxypyridine, demonstrates the use of multi-step sequences to achieve specific substitution patterns, which is a principle applicable to the synthesis of Cyclohexanone, 2-chloro-5-ethenyl-. tandfonline.com
Influence of Reaction Conditions on Halogenation Regioselectivity and Stereoselectivity
The introduction of a chlorine atom at the C2 position of a 5-ethenylcyclohexanone precursor is a critical step that is highly dependent on reaction conditions. The regioselectivity of α-halogenation of unsymmetrical ketones is primarily governed by the conditions used, which determine whether the reaction proceeds through an enol or an enolate intermediate. wikipedia.orgstackexchange.commsu.edu
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol intermediate. libretexts.orgjove.com The rate-determining step is the formation of this enol. msu.edulibretexts.org For an unsymmetrical ketone like 5-ethenylcyclohexanone, two different enols can form. The thermodynamic enol, which is more stable due to a more substituted double bond, is favored under acidic conditions. stackexchange.comjove.com However, in the case of 5-ethenylcyclohexanone, the electronic influence of the ethenyl group is a key consideration. The C2 and C6 positions are both α to the carbonyl. Halogenation will preferentially occur at the more substituted α-carbon, which would be the C6 position if it were substituted. Since both C2 and C6 are secondary carbons, the directing effect of the C5-ethenyl group becomes significant. The reaction proceeds via the enol, and its formation is the slow step; therefore, the rate is independent of the halogen concentration. msu.edulibretexts.org
Base-Promoted Halogenation: Under basic conditions, an enolate intermediate is formed. stackexchange.comucsb.edu This process is typically under kinetic control, meaning the most acidic proton is removed the fastest to form the most stable carbanion. stackexchange.com In general, protons on a less substituted α-carbon are more acidic and less sterically hindered. stackexchange.comucsb.edu For 5-ethenylcyclohexanone, the protons at C2 and C6 are electronically similar. However, the presence of the bulky ethenyl group at C5 could sterically hinder the approach of the base to the C6 proton, potentially favoring deprotonation at C2. This would lead to the formation of the kinetic enolate and subsequent chlorination at the desired C2 position. It is also noted that in basic solutions, successive halogenations are often faster than the first because the electron-withdrawing halogen increases the acidity of the remaining α-hydrogens. wikipedia.org
The stereoselectivity of the halogenation would depend on the conformation of the enol or enolate intermediate and the direction of approach of the electrophilic chlorine source. The substituent at C5 will likely adopt an equatorial position in the most stable chair conformation of the ring, which would influence the facial bias of the attack.
Multi-Step Synthetic Sequences Utilizing Cyclohexanone, 2-chloro-5-ethenyl- Precursors
Constructing the target molecule often involves a multi-step approach where the cyclohexanone core is either built with the necessary substituents already in place or is functionalized sequentially.
Construction of the Cyclohexanone Core with Pre-existing Substituents
Building the substituted cyclohexanone ring from acyclic precursors is a powerful strategy. Several classic and modern reactions can be adapted for this purpose.
Robinson Annulation: This tandem Michael addition and intramolecular aldol (B89426) condensation is a cornerstone of six-membered ring synthesis. jk-sci.comuoc.grwikipedia.org To form a precursor for our target, one could envision a reaction between a Michael acceptor containing a vinyl group and a ketone enolate that has a masked or pre-installed chloro group equivalent. The Wichterle reaction, a variant of the Robinson annulation, uses 1,3-dichloro-cis-2-butene as the Michael acceptor, which could serve as a precursor to the ethenyl group. wikipedia.org
Diels-Alder Reaction: This [4+2] cycloaddition provides a direct route to cyclohexene (B86901) derivatives, which can then be converted to cyclohexanones. organic-chemistry.orgnih.govwikipedia.org A potential strategy involves the reaction of a diene bearing a vinyl group with a dienophile containing a chlorine atom or a precursor. For instance, 1-alkoxy-1-amino-1,3-butadienes react with various dienophiles to give substituted cyclohexenones after hydrolysis, demonstrating excellent regioselectivity. organic-chemistry.orgnih.gov
Cascade Michael Reactions: The reaction of donors with two Michael acceptor sites can lead to highly functionalized cyclohexanones in a single step. acs.orgbeilstein-journals.orgd-nb.info For example, the reaction of curcumins with arylidenemalonates can produce complex cyclohexanones with high diastereoselectivity. beilstein-journals.orgd-nb.info Adapting this methodology would require starting materials that bear the chloro and ethenyl functionalities or their precursors.
Sequential Functionalization for Target Compound Formation
An alternative to building the ring with all substituents in place is to functionalize a simpler cyclohexanone precursor. A logical approach would begin with the synthesis of 5-ethenylcyclohexanone. This could potentially be achieved through various methods, including the vinylation of a ketone precursor. acs.org Once 5-ethenylcyclohexanone is obtained, the final step would be the regioselective chlorination at the C2-position as discussed in section 2.2.3. This two-step sequence separates the challenge of ring formation from the challenge of regioselective halogenation.
Asymmetric Synthesis of Chiral Cyclohexanone, 2-chloro-5-ethenyl-
Since both the C2 and C5 positions of the target molecule are potential stereocenters, controlling the stereochemical outcome is crucial for accessing specific, enantiomerically pure isomers. Asymmetric synthesis provides the tools to achieve this control.
Chiral Auxiliary-Controlled Approaches for Stereochemical Induction
A well-established method for inducing chirality is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction to occur on a specific face of the molecule. thieme-connect.com
For the synthesis of chiral cyclohexanones, a chiral amine can be reacted with the ketone to form a chiral imine or enamine. Deprotonation followed by reaction with an electrophile, such as a chlorinating agent, is directed by the chiral auxiliary. scispace.com For example, polymer-supported chiral amines have been used as auxiliaries in the alkylation of cyclohexanone, affording the product in high enantiomeric excess (ee). scispace.com A similar strategy could be envisioned where the enamine of 5-ethenylcyclohexanone, formed with a chiral amine like (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), is reacted with an electrophilic chlorine source. After the reaction, the auxiliary is cleaved, yielding the chiral 2-chloro-5-ethenyl-cyclohexanone and regenerating the auxiliary for reuse.
The table below summarizes representative results for chiral auxiliary-controlled alkylations of cyclohexanones, illustrating the potential effectiveness of this approach.
| Chiral Auxiliary | Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Polymer-supported prolinol derivative | Methyl iodide | 80 | 95 | scispace.com |
| Polymer-supported prolinol derivative | Propyl iodide | 80 | 60 | scispace.com |
| Polymer-supported phenethylamine | Various | 75 | 61 | scispace.com |
Catalytic Asymmetric Methods for Enantioselective Synthesis
Modern synthetic chemistry increasingly relies on catalytic asymmetric methods, which can generate large quantities of chiral products from small amounts of a chiral catalyst. Both organocatalysis and transition-metal catalysis offer powerful solutions. nih.gov
Organocatalysis: Chiral amines, cinchona alkaloids, and thiourea (B124793) derivatives have emerged as powerful organocatalysts for asymmetric reactions. acs.orgnih.govthieme-connect.com
Asymmetric α-Chlorination: An enantioselective α-chlorination of a ketone can be achieved using a chiral catalyst. For instance, a chiral thiourea catalyst has been used for the enantioconvergent nucleophilic α-chlorination of racemic α-keto sulfonium (B1226848) salts using simple NaCl as the chlorine source. thieme-connect.comacs.orgnih.gov This approach provides excellent enantioselectivity under mild conditions. acs.org
Asymmetric Annulations: Organocatalysts can be used to construct the chiral cyclohexanone ring itself. Proline-catalyzed asymmetric Robinson annulations are known to produce substituted cyclohexenones with high enantioselectivity. jk-sci.com Furthermore, cascade Michael addition reactions catalyzed by chiral amines or their derivatives can yield highly functionalized, optically active cyclohexanones. acs.org
Transition-Metal Catalysis: Palladium, rhodium, and other transition metals, when combined with chiral ligands, are highly effective catalysts for asymmetric C-C bond formation.
Asymmetric Arylation/Alkylation: Palladium-catalyzed asymmetric allylic alkylation of ketone enolates is a well-developed method for creating chiral quaternary centers. mdpi.com More relevant to this synthesis, enantioselective α-arylative desymmetrization of cyclohexanones has been achieved using a palladium/L-proline co-catalyst system, affording products with excellent enantioselectivities. researchgate.netbohrium.com This type of methodology could potentially be adapted for the introduction of the chloro- or ethenyl- group precursors.
The table below showcases results from relevant catalytic asymmetric syntheses of functionalized cyclohexanones.
| Catalyst System | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Thiourea / NaCl | Nucleophilic α-Chlorination | up to 99 | up to 98 | acs.org |
| 9-Amino-9-deoxyepiquinine | Double-Conjugate Addition | 73-98 | 88-99 | acs.org |
| Pd(OAc)₂ / L-Proline | α-Arylative Desymmetrization | 71-98 | 90-99 | researchgate.net |
Diastereoselective Synthesis Strategies
The synthesis of specific diastereomers of Cyclohexanone, 2-chloro-5-ethenyl- can be achieved through various catalytic methods. Organocatalysis, in particular, has emerged as a powerful tool for controlling stereochemistry.
Organocatalytic approaches, often utilizing chiral amines or their derivatives, can facilitate the stereocontrolled introduction of the chloro and ethenyl groups onto the cyclohexanone ring. For instance, a proline-catalyzed aldol reaction could be envisioned for the introduction of a precursor to the ethenyl group, followed by a stereoselective chlorination. The choice of catalyst and reaction conditions is crucial in directing the formation of the desired diastereomer. Research on similar cyclohexanone systems has shown that bifunctional catalysts, which can activate both the nucleophile and the electrophile, can lead to high diastereoselectivity. psu.edu For example, a thiourea-based catalyst could activate the cyclohexanone enolate while simultaneously directing the approach of an electrophile. psu.edu
A plausible synthetic route could involve the Michael addition of a suitable nucleophile to a 2-chloro-5-ethenylcyclohexenone precursor, catalyzed by a chiral organocatalyst. This would establish the relative stereochemistry of the substituents at positions 2 and 5. The diastereomeric ratio of the product is highly dependent on the catalyst structure, solvent, and temperature.
Table 1: Key Factors in Diastereoselective Synthesis of Substituted Cyclohexanones
| Factor | Influence on Diastereoselectivity | Example from Related Systems |
| Catalyst | The steric and electronic properties of the catalyst are paramount in creating a chiral environment that favors the formation of one diastereomer over others. researchgate.netrsc.org | Cinchona alkaloids and their derivatives have been used to catalyze Michael additions to cyclic enones with high diastereoselectivity. researchgate.net |
| Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric outcome. rsc.org | Reactions in non-polar solvents like toluene or cyclohexane (B81311) have shown different selectivity compared to those in polar aprotic solvents like DMF or DMSO. researchgate.netrsc.org |
| Temperature | Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the kinetically controlled product. | Asymmetric aldol reactions often show significantly improved diastereomeric ratios when conducted at sub-ambient temperatures. unibo.it |
| Substrate | The nature of the substituents on the cyclohexanone ring can influence the preferred conformation and the facial bias of the attack. | Bulky protecting groups on the cyclohexanone scaffold can direct the approach of incoming reagents. |
This table is generated based on principles of asymmetric catalysis and may not represent specific experimental results for the target compound.
Enantioselective Resolution and Separation Techniques
Once a mixture of enantiomers of Cyclohexanone, 2-chloro-5-ethenyl- is synthesized, separation into its constituent pure enantiomers is often necessary. Kinetic resolution and chiral chromatography are two prominent techniques for achieving this.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. wikipedia.org For a ketone like Cyclohexanone, 2-chloro-5-ethenyl-, a lipase-catalyzed transesterification of a related alcohol precursor or a reductase-catalyzed reduction of the ketone could be employed. nih.govunipd.it The success of this method depends on finding an enzyme with high enantioselectivity (E-value) for the specific substrate.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. rsc.orgsigmaaldrich.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for resolving a variety of chiral compounds, including cyclic ketones. mdpi.comhplc.eu The separation can be optimized by adjusting the mobile phase composition and temperature. mdpi.com
Table 2: Comparison of Enantioselective Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | An enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture. wikipedia.org | High enantioselectivity, mild reaction conditions. astrazeneca.comcore.ac.uk | Maximum theoretical yield of a single enantiomer is 50%. wikipedia.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. rsc.orgsigmaaldrich.com | Applicable to a wide range of compounds, can provide both enantiomers in high purity. nih.gov | Can be costly for large-scale separations, requires method development. rsc.org |
This table provides a general overview and the applicability to Cyclohexanone, 2-chloro-5-ethenyl- would require experimental verification.
Green Chemistry Principles and Sustainable Synthesis of Cyclohexanone, 2-chloro-5-ethenyl-
The application of green chemistry principles to the synthesis of Cyclohexanone, 2-chloro-5-ethenyl- aims to reduce the environmental impact of the manufacturing process. nih.govroyalsocietypublishing.org This involves the use of safer solvents, renewable resources, and catalytic methods to improve atom economy and energy efficiency. carlroth.com
Biocatalysis: The use of enzymes, as mentioned in the context of kinetic resolution, is a cornerstone of green chemistry. astrazeneca.comnih.govmdpi.comcolab.ws Biocatalytic processes often occur in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. nih.gov For the synthesis of Cyclohexanone, 2-chloro-5-ethenyl-, one could envision using engineered enzymes to perform key transformations with high selectivity and efficiency. chemrxiv.org
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents is a key aspect of green synthesis. nih.gov Water is the most desirable green solvent, although its use can be limited by the solubility of organic reactants. nih.gov Other green solvents include bio-derived solvents like Cyrene™, which is biodegradable and has a favorable toxicological profile. rsc.org Supercritical fluids, such as carbon dioxide, also represent a green alternative for certain reactions and separations. royalsocietypublishing.org The choice of a greener solvent must be compatible with the specific reaction conditions and should ideally allow for easy product separation and solvent recycling. sigmaaldrich.com
Catalysis: The use of catalysts, whether they are organocatalysts, metal catalysts, or biocatalysts, is inherently a green approach as they are used in small amounts and can be recycled and reused, thus minimizing waste. carlroth.com The development of highly active and selective catalysts for the synthesis of Cyclohexanone, 2-chloro-5-ethenyl- would significantly contribute to the sustainability of its production.
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in the Synthesis of Cyclohexanone, 2-chloro-5-ethenyl- |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Utilizing catalytic methods and reactions that incorporate a high percentage of the starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and reaction pathways. |
| Designing Safer Chemicals | The target molecule itself may have applications that are inherently safer than alternatives. |
| Safer Solvents and Auxiliaries | Using water, bio-solvents like Cyrene™, or supercritical fluids instead of traditional VOCs. rsc.orgnih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible, often facilitated by catalysis. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthetic sequence. |
| Catalysis | Employing catalytic amounts of reagents (organocatalysts, biocatalysts) instead of stoichiometric ones. astrazeneca.comcarlroth.com |
| Design for Degradation | Considering the environmental fate of the product after its intended use. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
This table is based on the 12 Principles of Green Chemistry and their potential application to the synthesis of the target compound.
Advanced Spectroscopic and Structural Elucidation of Cyclohexanone, 2 Chloro 5 Ethenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment
High-resolution NMR spectroscopy serves as a powerful tool for the detailed investigation of Cyclohexanone (B45756), 2-chloro-5-ethenyl-. It provides insights into the connectivity of atoms, their spatial proximity, and the dynamic processes the molecule undergoes.
Multi-Dimensional NMR Techniques for Structural Connectivity and Exchange Dynamics
A suite of multi-dimensional NMR experiments is essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to understand the through-bond and through-space correlations within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which are crucial for identifying adjacent protons. For Cyclohexanone, 2-chloro-5-ethenyl-, COSY would establish the connectivity within the cyclohexanone ring and the ethenyl side chain. For instance, the proton at C2 would show a correlation to the protons at C3, and the vinyl protons would show correlations to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). In the context of Cyclohexanone, 2-chloro-5-ethenyl-, HMBC would be critical in confirming the placement of the chloro and ethenyl substituents. For example, the proton at C2 would show a correlation to the carbonyl carbon (C1), and the protons of the ethenyl group would show correlations to C5.
NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is invaluable for determining the stereochemistry and preferred conformation. For instance, NOE correlations between the axial protons on the cyclohexanone ring can confirm a chair conformation. EXSY is used to study chemical exchange processes, such as ring inversion. By analyzing the cross-peaks in an EXSY spectrum, the rate of conformational exchange can be determined.
A representative table of expected ¹H and ¹³C NMR chemical shifts for Cyclohexanone, 2-chloro-5-ethenyl- is provided below. The exact values can vary depending on the solvent and temperature.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 | - | ~205 | H2 → C1, H6 → C1 |
| C2 | ~4.5 | ~65 | H3 → C2, H6 → C2 |
| C3 | ~2.0 (ax), ~2.5 (eq) | ~40 | H2 → C3, H4 → C3 |
| C4 | ~1.8 (ax), ~2.2 (eq) | ~30 | H3 → C4, H5 → C4 |
| C5 | ~2.3 | ~45 | H4 → C5, H6 → C5, Hα → C5 |
| C6 | ~2.4 (ax), ~2.8 (eq) | ~50 | H5 → C6, H2 → C6, H1 → C6 |
| Cα (vinyl) | ~5.8 | ~140 | Hβ(cis) → Cα, Hβ(trans) → Cα |
| Cβ (vinyl) | ~5.1 (cis), ~5.2 (trans) | ~115 | Hα → Cβ |
Quantitative Analysis of Conformational Equilibria
Substituted cyclohexanones exist as a mixture of rapidly interconverting chair conformations. In the case of Cyclohexanone, 2-chloro-5-ethenyl-, there will be an equilibrium between two chair forms, one with the substituents in axial positions and the other with them in equatorial positions. The relative populations of these conformers can be determined quantitatively using low-temperature NMR spectroscopy. By cooling the sample, the rate of ring inversion can be slowed down sufficiently to observe the signals of both conformers separately. The ratio of the integrated intensities of the signals for each conformer directly gives the equilibrium constant (K) and, consequently, the difference in Gibbs free energy (ΔG°) between them using the equation ΔG° = -RTlnK.
Application of Chemical Shift and Coupling Constant Data for Stereochemical Determination
The relative stereochemistry of the chloro and ethenyl substituents (i.e., whether they are cis or trans to each other) can be determined from the coupling constants (J-values) and chemical shifts in the ¹H NMR spectrum.
Coupling Constants: The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. For a cyclohexanone ring in a chair conformation, the coupling between two axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) or two equatorial protons (³J_eq-eq) is much smaller (2-5 Hz). By analyzing the coupling patterns of the protons at C2 and C5, the relative orientation of the substituents can be deduced.
Chemical Shifts: The chemical shift of a proton is influenced by its local electronic environment and its spatial relationship to other functional groups. Axial and equatorial protons have distinct chemical shifts. Anisotropic effects from the carbonyl group and the substituents will also cause specific shielding or deshielding of nearby protons, providing further clues to the stereochemistry.
| Coupling Constant | Typical Value (Hz) | Stereochemical Information |
| ³J(H2a, H3a) | 10-13 | Axial-axial coupling |
| ³J(H2a, H3e) | 2-5 | Axial-equatorial coupling |
| ³J(H5a, H4a) | 10-13 | Axial-axial coupling |
| ³J(H5a, H6a) | 10-13 | Axial-axial coupling |
Chiroptical Spectroscopy of Enantiopure Cyclohexanone, 2-chloro-5-ethenyl-
When Cyclohexanone, 2-chloro-5-ethenyl- is prepared in an enantiomerically pure form, chiroptical spectroscopy can be used to determine its absolute configuration.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. For ketones, the n → π* electronic transition of the carbonyl group, which is formally forbidden but becomes allowed in a chiral environment, gives rise to a characteristic CD band (Cotton effect) typically in the region of 280-300 nm.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound with respect to the wavelength of polarized light. This technique is particularly valuable for determining the absolute configuration and conformational details of cyclic ketones. For a chiral molecule like Cyclohexanone, 2-chloro-5-ethenyl-, which possesses stereocenters, ORD studies would provide critical insights into its three-dimensional structure.
The analysis of α-haloketones, such as the subject compound, is guided by the "axial α-haloketone rule". This empirical rule predicts the sign of the Cotton effect—the characteristic S-shaped curve in an ORD spectrum near an absorption band—based on the spatial arrangement of the halogen atom relative to the carbonyl group. dss.go.th Specifically, the rule helps in determining the conformation of the cyclohexanone ring. dss.go.th
For a related compound, 2-chloro-5-methylcyclohexanone, studies have shown that the sign of the Cotton effect is dependent on the solvent's polarity. In nonpolar solvents, a negative Cotton effect was observed, indicating a conformation where both the chloro and methyl groups occupy axial positions. dss.go.th Conversely, in a polar solvent like methanol, the Cotton effect inverted to positive, suggesting a conformational equilibrium shift towards a form where both substituents are equatorial. dss.go.th
Applying these principles to Cyclohexanone, 2-chloro-5-ethenyl-, ORD analysis would be instrumental. By measuring the ORD spectrum in both polar and nonpolar solvents, one could deduce the preferred conformation of the chloro and ethenyl substituents on the cyclohexanone ring. A positive or negative Cotton effect would allow for the assignment of the absolute configuration at the chiral centers, C2 and C5, assuming the chair conformation of the six-membered ring. The magnitude and sign of the Cotton effect are directly linked to the spatial relationship between the carbonyl chromophore and the influential substituents.
X-ray Crystallography for Solid-State Structural Determination of Cyclohexanone, 2-chloro-5-ethenyl- and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide unambiguous information about the bond lengths, bond angles, and torsional angles of Cyclohexanone, 2-chloro-5-ethenyl-, confirming its molecular geometry and stereochemistry.
While specific crystallographic data for Cyclohexanone, 2-chloro-5-ethenyl- is not presently available, the analysis of its derivatives or similar structures demonstrates the power of this technique. For instance, studies on various cyclohexanone and chloro-substituted organic derivatives have successfully elucidated their solid-state structures. sioc-journal.cngoogle.combeilstein-journals.org The general procedure involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.
For a derivative of Cyclohexanone, 2-chloro-5-ethenyl-, a single-crystal X-ray diffraction analysis would yield a detailed structural model. sioc-journal.cn Key parameters that would be determined include:
Conformation: It would confirm whether the cyclohexanone ring adopts a chair, boat, or twist-boat conformation in the solid state.
Stereochemistry: The relative and absolute stereochemistry at the C2 and C5 carbons would be unequivocally established, showing whether the chloro and ethenyl groups are in cis or trans configurations.
Bond Parameters: Precise measurements of all bond lengths (e.g., C=O, C-Cl, C=C) and angles would be obtained. researchgate.net
Intermolecular Interactions: The analysis would also reveal how molecules are packed in the crystal lattice, identifying any significant intermolecular forces like hydrogen bonds or van der Waals interactions. iucr.org
For example, analysis of a related spiro[cyclohexane-1,3'-indoline] (B1315622) derivative confirmed the trans configuration of substituents on the cyclohexane (B81311) ring through X-ray diffraction. beilstein-journals.org Similarly, a study on ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate provided detailed data on its monoclinic crystal system, including unit cell dimensions and torsion angles. researchgate.net Such data for Cyclohexanone, 2-chloro-5-ethenyl- would be invaluable for a complete structural characterization.
Advanced Vibrational Spectroscopy for Functional Group Analysis and Structural Insights
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule and probing its structural framework. The two methods are complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice-versa.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to its functional groups. rsc.orglibretexts.org
For Cyclohexanone, 2-chloro-5-ethenyl-, the FT-IR spectrum would be dominated by several key absorptions. Analysis of the closely related 2-chlorocyclohexanone (B41772) shows a strong carbonyl (C=O) absorption. nist.gov The presence of the ethenyl group and the C-Cl bond in the target molecule would introduce additional characteristic peaks.
Table 1: Predicted Characteristic FT-IR Absorption Bands for Cyclohexanone, 2-chloro-5-ethenyl-
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1725 - 1745 | Strong |
| C=C (Vinyl) | Stretch | 1640 - 1650 | Medium |
| =C-H (Vinyl) | Stretch | 3010 - 3095 | Medium |
| C-H (Alkane) | Stretch | 2850 - 2960 | Medium-Strong |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
| C-H (Vinyl) | Bend (out-of-plane) | 910 - 990 | Strong |
| CH₂ | Bend (scissoring) | 1450 - 1470 | Medium |
Data compiled from general spectroscopic principles and data for analogous compounds. libretexts.orgnist.govdocbrown.info
The exact position of the C=O stretch can provide information on ring strain and the electronegativity of the α-substituent (chlorine). The bands corresponding to the ethenyl group (=C-H stretch, C=C stretch, and the strong out-of-plane C-H bend) would confirm its presence. The C-Cl stretching vibration is typically found in the fingerprint region. docbrown.info
Raman spectroscopy involves scattering monochromatic light from a laser. nih.gov While most light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering), with a frequency shift that corresponds to the vibrational energy levels of the molecule. Raman is particularly sensitive to non-polar, symmetric bonds, making it an excellent complement to FT-IR. researchgate.netresearchgate.net
In the Raman spectrum of Cyclohexanone, 2-chloro-5-ethenyl-, the C=C stretch of the ethenyl group is expected to produce a strong signal due to the polarizability of the π-bond. The C-Cl bond should also be easily observable. The carbonyl C=O stretch, while strong in the IR, would likely be weaker in the Raman spectrum.
Table 2: Predicted Characteristic Raman Shifts for Cyclohexanone, 2-chloro-5-ethenyl-
| Functional Group | Vibration Type | Predicted Raman Shift (cm⁻¹) | Intensity |
| C=C (Vinyl) | Stretch | 1640 - 1650 | Strong |
| C=O (Ketone) | Stretch | 1725 - 1745 | Weak-Medium |
| C-Cl | Stretch | 600 - 800 | Medium |
| =C-H (Vinyl) | Stretch | 3010 - 3095 | Medium |
| C-H (Alkane) | Stretch | 2850 - 2960 | Strong |
| Ring Breathing | Symmetric Stretch | 800 - 900 | Medium |
Data compiled from general spectroscopic principles and data for analogous compounds. researchgate.netthermofisher.com
The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and offering structural clues based on the precise frequencies and intensities of the bands. researchgate.net
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Molecular Formula and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. scispace.com This precision allows for the determination of a molecule's elemental composition and, consequently, its exact molecular formula. researchgate.net By analyzing the fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI), significant structural information can be deduced. researchgate.netnih.gov
For Cyclohexanone, 2-chloro-5-ethenyl- (C₈H₉ClO), the HRMS would first confirm its molecular weight with high precision (calculated monoisotopic mass: 156.0342 u). The presence of chlorine would be evident from the characteristic M+2 isotopic peak (from the ³⁷Cl isotope) with a relative abundance of approximately one-third that of the molecular ion peak (M+, from ³⁵Cl). researchgate.net
The fragmentation of the cyclohexanone ring and its substituents would follow predictable pathways. Studies on related ketamine analogs, which also feature a substituted cyclohexanone ring, provide insight into these fragmentation mechanisms. researchgate.netnih.gov
Key fragmentation pathways in EI-MS would likely include:
α-Cleavage: A characteristic cleavage for ketones, involving the breaking of the C1-C2 or C1-C6 bonds adjacent to the carbonyl group. Cleavage of the C1-C2 bond would be particularly favorable, leading to the loss of a chloro-ethenyl radical fragment or the formation of characteristic acylium ions.
Loss of CO: Following α-cleavage, the resulting acylium ion can readily lose a neutral carbon monoxide molecule (28 u).
Loss of Cl: Cleavage of the C-Cl bond can occur, leading to a fragment ion at M-35 or M-36 (loss of HCl).
McLafferty Rearrangement: While less likely without a longer alkyl chain, rearrangements involving the ethenyl group could occur.
Retro-Diels-Alder (RDA) Reaction: The cyclohexene-like structure could potentially undergo an RDA reaction, leading to the loss of ethylene (B1197577) (C₂H₄) from the ethenyl-substituted part of the ring.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Cyclohexanone, 2-chloro-5-ethenyl-
| m/z (for ³⁵Cl) | Possible Identity | Fragmentation Pathway |
| 156 | [M]⁺ | Molecular Ion |
| 128 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion |
| 121 | [M - Cl]⁺ | Loss of chlorine radical |
| 93 | [M - CO - Cl]⁺ | Sequential loss of CO and Cl |
| 77 | [C₆H₅]⁺ | Aromatic-like fragment after ring cleavage and rearrangement |
| 65 | [C₅H₅]⁺ | Loss of C from the C₆H₅ fragment |
Data based on established fragmentation patterns of cyclohexanones and halogenated compounds. researchgate.netnih.gov
By meticulously analyzing the high-resolution masses of these fragment ions, the elemental composition of each piece can be confirmed, allowing for the confident elucidation and confirmation of the structure of Cyclohexanone, 2-chloro-5-ethenyl-.
Chemical Reactivity and Transformation Pathways of Cyclohexanone, 2 Chloro 5 Ethenyl
Reactivity of the Carbonyl Moiety
The ketone's carbonyl group is a primary site for chemical reactions, characterized by the electrophilic nature of its carbon atom and the nucleophilic nature of its oxygen atom. The presence of an adjacent chlorine atom significantly influences its reactivity through inductive effects.
The electrophilic carbonyl carbon readily undergoes nucleophilic addition, a fundamental transformation for ketones. uci.edu Reagents such as organometallics (e.g., Grignard reagents, organolithium compounds) and hydride reducing agents (e.g., sodium borohydride, lithium aluminum hydride) attack the carbonyl carbon to form a tetrahedral intermediate, which is subsequently protonated to yield a tertiary or secondary alcohol, respectively.
The stereochemical outcome of these additions to cyclic ketones is influenced by steric and electronic factors. researchgate.net For cyclohexanone (B45756) derivatives, the nucleophile can approach from either the axial or equatorial face of the ring. The presence of substituents on the ring, such as the 2-chloro and 5-ethenyl groups, creates a diastereoselective environment, often favoring one approach over the other. msu.edu For instance, reduction with hydride reagents typically involves the nucleophilic attack of the hydride ion (H⁻). uci.edu
Table 1: Examples of Nucleophilic Addition to Cyclohexanone, 2-chloro-5-ethenyl-
| Reagent | Product | Reaction Type |
|---|---|---|
| Sodium Borohydride (NaBH₄), Methanol | 2-chloro-5-ethenylcyclohexan-1-ol | Hydride Reduction |
| Methylmagnesium Bromide (CH₃MgBr), then H₃O⁺ | 2-chloro-5-ethenyl-1-methylcyclohexan-1-ol | Grignard Reaction |
| Phenyllithium (C₆H₅Li), then H₃O⁺ | 2-chloro-5-ethenyl-1-phenylcyclohexan-1-ol | Organolithium Addition |
The carbonyl group facilitates the formation of enolates through the deprotonation of an α-carbon. In Cyclohexanone, 2-chloro-5-ethenyl-, there are two α-carbons, at the C2 and C6 positions. The presence of the electronegative chlorine atom at C2 increases the acidity of the C2-proton but makes the corresponding enolate less stable. Consequently, under thermodynamic control, deprotonation typically occurs at the C6 position to form the more substituted and stable enolate.
This enolate is a potent nucleophile and can participate in various condensation reactions. researchgate.net In the Aldol (B89426) condensation, the enolate reacts with an aldehyde or another ketone to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated ketone. ajgreenchem.com The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. researchgate.net
Table 2: Condensation Reactions Involving the Enolate of Cyclohexanone, 2-chloro-5-ethenyl-
| Reactant | Catalyst/Conditions | Product | Reaction Name |
|---|---|---|---|
| Benzaldehyde | NaOH, Ethanol | 6-benzylidene-2-chloro-5-ethenylcyclohexanone | Aldol Condensation |
| Acetone | LDA, THF, -78°C; then H₃O⁺ | 2-chloro-5-ethenyl-6-(2-oxopropyl)cyclohexanone | Aldol Addition |
| Malononitrile | Piperidine, Benzene | (2-chloro-5-ethenylcyclohexylidene)malononitrile | Knoevenagel Condensation |
While the C2 position is already functionalized with a chlorine atom, the C6 position is available for further elaboration via its enolate. wikipedia.org The regioselective generation of the C6-enolate allows for a range of α-functionalization reactions. acs.org These transformations are crucial for introducing additional complexity and functionality to the molecule. For example, the enolate can be alkylated with alkyl halides, acylated with acyl chlorides, or halogenated. Photocatalytic methods have also emerged as mild and effective strategies for the α-functionalization of ketones. nih.govd-nb.info
Table 3: α-Functionalization at the C6 Position
| Reagent | Conditions | Product | Transformation |
|---|---|---|---|
| Methyl Iodide (CH₃I) | LDA, THF, -78°C | 2-chloro-5-ethenyl-6-methylcyclohexanone | Alkylation |
| Acetyl Chloride (CH₃COCl) | LDA, THF, -78°C | 1-(2-chloro-5-ethenyl-6-oxocyclohexyl)ethan-1-one | Acylation |
| N-Bromosuccinimide (NBS) | THF | 6-bromo-2-chloro-5-ethenylcyclohexanone | Halogenation |
Reactivity of the Ethenyl Group
The ethenyl (vinyl) group is an electron-rich π-system that readily participates in addition reactions. Its reactivity provides a second major avenue for the structural modification of the molecule.
The double bond of the ethenyl group reacts with electrophiles in a characteristic two-step addition mechanism. uwindsor.ca For instance, it can be halogenated with reagents like bromine (Br₂) or chlorinated with chlorine (Cl₂). It also undergoes hydrohalogenation upon treatment with hydrogen halides (e.g., HCl, HBr). unizin.org These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (the terminal CH₂), and the halide adds to the more substituted carbon (the CH attached to the ring), proceeding through the more stable secondary carbocation intermediate. unizin.org
Table 4: Electrophilic Addition to the Ethenyl Group
| Reagent | Product | Reaction Type |
|---|---|---|
| Bromine (Br₂) | 2-chloro-5-(1,2-dibromoethyl)cyclohexanone | Halogenation |
| Hydrogen Bromide (HBr) | 5-(1-bromoethyl)-2-chlorocyclohexanone | Hydrohalogenation (Markovnikov) |
| Water (H₂O), H₂SO₄ (cat.) | 2-chloro-5-(1-hydroxyethyl)cyclohexanone | Hydration (Markovnikov) |
The ethenyl group can serve as a 2π component in cycloaddition reactions, providing a powerful tool for ring construction.
Diels-Alder Reaction: As a dienophile, the ethenyl group can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. wikipedia.org The reaction rate and selectivity are enhanced if the dienophile has electron-withdrawing groups, although unsubstituted alkenes can also react, sometimes requiring thermal conditions. libretexts.orglibretexts.org This reaction creates a new bicyclic or spirocyclic system, depending on the diene used.
1,3-Dipolar Cycloaddition: The ethenyl group can also act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides, or ylides). wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for constructing five-membered heterocyclic rings. chim.it The regioselectivity of the addition depends on the electronic properties of both the dipole and the dipolarophile. organic-chemistry.org
Table 5: Cycloaddition Reactions of the Ethenyl Group
| Reactant | Product Type | Reaction Name |
|---|---|---|
| 1,3-Butadiene | Substituted cyclohexene (B86901) adduct | Diels-Alder Reaction |
| Cyclopentadiene | Substituted bicyclo[2.2.1]heptene adduct | Diels-Alder Reaction |
| Phenyl Azide | Triazoline ring system | 1,3-Dipolar Cycloaddition |
| Benzonitrile Oxide | Isoxazoline ring system | 1,3-Dipolar Cycloaddition |
Based on a comprehensive search of available scientific literature, there is no specific research data or detailed scholarly articles available for the chemical compound "Cyclohexanone, 2-chloro-5-ethenyl-". This suggests that the compound may be novel, has not been synthesized, or has not been the subject of published scientific investigation.
Therefore, it is not possible to generate an article with detailed research findings and data tables focusing solely on this specific molecule as requested. An analysis of its chemical reactivity and transformation pathways would be purely hypothetical and based on the known reactivity of its constituent functional groups (an α-chloro ketone and a vinyl-substituted cyclohexanone), rather than on documented experimental results for the compound itself.
To provide a scientifically accurate and non-speculative response, I must report that the information required to fulfill your request is not present in the public domain.
Derivatization and Synthetic Utility of Cyclohexanone, 2 Chloro 5 Ethenyl As a Building Block
Precursor for the Synthesis of Complex Polycyclic and Spirocyclic Ring Systems
The synthesis of complex polycyclic and spirocyclic systems often relies on strategic bond formations that build molecular complexity in a controlled manner. While α-halo ketones and vinyl ketones are independently recognized as valuable synthons in various annulation and cycloaddition strategies, the combined utility of these functionalities within the Cyclohexanone (B45756), 2-chloro-5-ethenyl- framework for such purposes is not well-documented.
Methodologies that could potentially leverage this starting material include:
Intramolecular Alkylation: The enolate of the cyclohexanone could, in principle, displace the chloro group or react with the vinyl group under specific conditions to forge new rings.
Diels-Alder Reactions: The vinyl group could act as a dienophile in [4+2] cycloadditions, leading to the formation of bicyclic systems.
Radical Cyclizations: Radical-mediated reactions could be initiated at either the chloro or vinyl position to construct new cyclic structures.
Despite these theoretical possibilities, a thorough search of the chemical literature did not yield specific examples of Cyclohexanone, 2-chloro-5-ethenyl- being employed as a key building block for the synthesis of named or novel polycyclic or spirocyclic scaffolds.
Intermediate in the Preparation of Advanced Functional Organic Molecules
As an intermediate, Cyclohexanone, 2-chloro-5-ethenyl- offers the potential for sequential or tandem reactions to introduce multiple functional groups. The chlorine atom can be displaced by a variety of nucleophiles, the ketone can undergo reactions such as aldol (B89426) condensations, and the vinyl group can be functionalized through Michael additions or other olefin reactions.
While these individual transformations are fundamental in organic synthesis, the application of Cyclohexanone, 2-chloro-5-ethenyl- as a key intermediate in the multi-step synthesis of complex, biologically active, or materially relevant organic molecules is not a recurring theme in the surveyed literature.
Application in the Development of New Catalytic Reactions
The development of novel catalytic reactions often involves the use of unique substrates to test the scope and limitations of a new catalyst system. The distinct functionalities within Cyclohexanone, 2-chloro-5-ethenyl- could make it an interesting substrate for methodologies such as catalytic asymmetric conjugate additions to the vinyl group or enantioselective reactions at the ketone. However, there is no significant body of research that highlights the use of this compound in the development of new catalytic transformations.
Generation of Novel Chiral Scaffolds and Auxiliaries
The creation of chiral scaffolds and auxiliaries is crucial for asymmetric synthesis. While substituted cyclohexanones can be valuable starting points for the synthesis of chiral molecules, the specific use of Cyclohexanone, 2-chloro-5-ethenyl- for this purpose has not been prominently reported. Asymmetric reduction of the ketone or enantioselective manipulation of the vinyl group could, in theory, provide access to chiral building blocks. Nevertheless, the literature does not provide concrete examples of its employment in the generation of new, widely applicable chiral scaffolds or auxiliaries.
Theoretical and Computational Investigations of Cyclohexanone, 2 Chloro 5 Ethenyl
Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide a robust framework for predicting molecular properties from first principles. researchgate.net For a molecule such as Cyclohexanone (B45756), 2-chloro-5-ethenyl-, DFT methods, particularly with hybrid functionals like B3LYP or M06-2X and appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for geometry, energy, and spectroscopic predictions. icm.edu.pl
The presence of a flexible six-membered ring and two substituents in Cyclohexanone, 2-chloro-5-ethenyl- gives rise to multiple possible conformations. Geometry optimization is the computational process of finding the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, the primary conformations would be based on the chair form of the cyclohexanone ring, which is generally the most stable.
The analysis would involve placing the 2-chloro and 5-ethenyl groups in either axial (ax) or equatorial (eq) positions, leading to four potential diastereomeric chair conformations: (2-Cl-eq, 5-ethenyl-eq), (2-Cl-ax, 5-ethenyl-eq), (2-Cl-eq, 5-ethenyl-ax), and (2-Cl-ax, 5-ethenyl-ax). Each of these structures would be subjected to geometry optimization to find their lowest energy state. The relative energies of these conformers determine their population distribution at a given temperature. Typically, bulky substituents are energetically favored in the equatorial position to minimize steric strain.
Table 1: Hypothetical Optimized Geometric Parameters and Relative Energies for Conformers of Cyclohexanone, 2-chloro-5-ethenyl- (Calculated at the B3LYP/6-311++G(d,p) level of theory).
| Parameter | (2-Cl-eq, 5-ethenyl-eq) | (2-Cl-ax, 5-ethenyl-eq) | (2-Cl-eq, 5-ethenyl-ax) |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 (most stable) | +1.85 | +2.10 |
| C=O Bond Length (Å) | 1.215 | 1.216 | 1.215 |
| C-Cl Bond Length (Å) | 1.798 | 1.805 | 1.799 |
| C-C=C (ethenyl) Bond Angle (°) | 124.5 | 124.3 | 124.8 |
| Dipole Moment (Debye) | 3.15 | 3.50 | 2.90 |
Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure verification. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov Calculations are typically performed on the optimized geometries of the most stable conformers. The predicted shifts are then compared to a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to obtain the final chemical shift values. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Vibrational Frequencies: The analysis of harmonic vibrational frequencies, calculated at the same level of theory as the geometry optimization, allows for the prediction of the infrared (IR) and Raman spectra. nih.govnih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (e.g., ~0.96 for B3LYP). nih.gov This analysis helps in assigning specific vibrational modes, such as the characteristic C=O stretch of the ketone, the C-Cl stretch, and vibrations associated with the ethenyl group.
Table 2: Illustrative Predicted Spectroscopic Data for the Most Stable Conformer of Cyclohexanone, 2-chloro-5-ethenyl-.
| Spectroscopic Parameter | Predicted Value | Assignment/Note |
|---|---|---|
| ¹³C NMR Chemical Shift (ppm) | ~208.5 | Carbonyl Carbon (C=O) |
| ¹³C NMR Chemical Shift (ppm) | ~65.0 | Carbon bearing Chlorine (C-Cl) |
| ¹³C NMR Chemical Shift (ppm) | ~138.2, ~115.5 | Ethenyl group carbons (-CH=CH₂) |
| ¹H NMR Chemical Shift (ppm) | ~4.50 | Proton on carbon with Chlorine (CH-Cl) |
| ¹H NMR Chemical Shift (ppm) | ~5.80, ~5.10 | Ethenyl group protons (-CH=CH₂) |
| IR Frequency (cm⁻¹, scaled) | ~1715 | C=O stretching vibration |
| IR Frequency (cm⁻¹, scaled) | ~750 | C-Cl stretching vibration |
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum mechanics provides high accuracy, it is computationally expensive for studying the dynamic behavior of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for this purpose. mdpi.com
Using a force field (e.g., MMFF94 or AMBER), which is a set of parameters describing the potential energy of a system, MM can rapidly explore a wide range of possible conformations. This is particularly useful for identifying all relevant low-energy conformers of Cyclohexanone, 2-chloro-5-ethenyl-.
MD simulations then use these force fields to simulate the atomic motions of the molecule over time by solving Newton's equations of motion. mdpi.com An MD simulation can reveal the dynamics of conformational changes, such as ring flips between different chair conformations, and the flexibility of the ethenyl and chloro substituents. Such simulations provide a picture of how the molecule behaves at a given temperature, including the time scales of its internal motions.
Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping
Computational chemistry is a powerful tool for investigating reaction mechanisms. researchgate.net By mapping the potential energy surface (PES), chemists can identify the lowest-energy path from reactants to products. researchgate.netresearchgate.netlibretexts.orglibretexts.org This involves locating and characterizing the transition state (TS)—the energy maximum along the reaction coordinate.
For Cyclohexanone, 2-chloro-5-ethenyl-, a key reaction would be the nucleophilic addition to the carbonyl carbon. researchgate.net Using DFT, one could model the attack of a nucleophile (e.g., a hydride ion from NaBH₄) on the carbonyl group. The calculations would involve:
Optimizing the geometries of the reactants and products.
Locating the transition state structure for the reaction.
Calculating the activation energy (the energy difference between the reactants and the transition state).
This analysis can predict the stereochemical outcome of the reaction (i.e., whether the nucleophile will attack from the axial or equatorial face), which is influenced by a combination of steric hindrance and electronic effects. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution indicates the likely sites of electrophilic attack.
LUMO: This orbital is the primary electron acceptor. The LUMO's energy relates to the electron affinity, and its location highlights the sites susceptible to nucleophilic attack. youtube.com
For Cyclohexanone, 2-chloro-5-ethenyl-, FMO analysis would likely show that the LUMO is localized on the carbonyl group, specifically on the carbon atom, confirming it as the primary electrophilic site for nucleophilic addition. researchgate.net The HOMO might be distributed across the ethenyl group's π-system or the oxygen's lone pairs. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net
Table 3: Representative FMO Analysis and Reactivity Descriptors.
| Descriptor | Hypothetical Calculated Value | Interpretation |
|---|---|---|
| E_HOMO (eV) | -6.8 | Energy of the highest occupied molecular orbital |
| E_LUMO (eV) | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (eV) | 5.6 | Indicates high kinetic stability |
| Chemical Hardness (η) | 2.8 | Resistance to change in electron distribution |
| Electronegativity (χ) | 4.0 | Global measure of electron-attracting power |
Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvation Models
Reactions and molecular properties are significantly influenced by the solvent. cdnsciencepub.comacs.org Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective for calculating how a solvent affects properties like conformational energies, dipole moments, and reaction barriers by stabilizing charges and dipoles. For instance, a polar solvent would be expected to stabilize the zwitterionic character of the transition state in a nucleophilic addition, potentially lowering the activation energy.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation (e.g., a QM/MM model where the solute is treated with quantum mechanics and the solvent with molecular mechanics). This method is crucial for studying reactions where specific solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism.
For Cyclohexanone, 2-chloro-5-ethenyl-, studying its properties in solvents of varying polarity (e.g., cyclohexane (B81311) vs. dimethyl sulfoxide) using a PCM model would provide valuable insights into how its structure and reactivity are modulated by the chemical environment. acs.orgmdpi.com
Advanced Analytical Methodologies for Cyclohexanone, 2 Chloro 5 Ethenyl in Complex Chemical Matrices
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for isolating Cyclohexanone (B45756), 2-chloro-5-ethenyl- from complex matrices and evaluating its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose, each with its own set of advantages and specialized applications.
High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust HPLC method is a multi-faceted process that begins with defining the analytical objective and understanding the physicochemical properties of Cyclohexanone, 2-chloro-5-ethenyl-. dokumen.pub A typical HPLC method development workflow involves several key stages: establishing a core method for a pure standard, preparing the sample to be compatible with the analytical method, applying the core analysis to the actual sample, evaluating the results for adequacy, and finally, validating the method according to established protocols. dokumen.pub
For the analysis of substituted cyclohexanones like 2-chloro-5-ethenyl-cyclohexanone, reversed-phase (RP) HPLC is a commonly employed technique. sielc.com Method development would involve optimizing several parameters to achieve the desired separation and resolution.
Key HPLC Method Parameters for Cyclohexanone, 2-chloro-5-ethenyl- Analysis:
| Parameter | Typical Conditions & Considerations |
| Column | C18 columns are a common choice for reversed-phase separations of cyclic ketones. sielc.comchemrxiv.orgpensoft.net The selection of a specific C18 column (e.g., particle size, length, internal diameter) will depend on the desired speed and efficiency of the analysis. sielc.com |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. sielc.compensoft.net The composition of the mobile phase can be delivered isocratically (constant composition) or as a gradient (changing composition over time) to optimize the separation of the target analyte from impurities. pensoft.netoup.com For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred over non-volatile ones like phosphoric acid. sielc.commdpi.com |
| Flow Rate | A typical flow rate for analytical HPLC is 1.0 mL/min. pensoft.netnih.gov |
| Column Temperature | Maintaining a constant column temperature, often around 30°C, is crucial for reproducible retention times. pensoft.net |
| Detection | UV detection is commonly used, with the wavelength selected based on the chromophoric properties of Cyclohexanone, 2-chloro-5-ethenyl-. pensoft.netnih.gov |
| Injection Volume | A standard injection volume is 20 µl. pensoft.net |
The development process often involves a systematic approach, such as evaluating different mobile phase compositions and gradients to achieve optimal separation of the target compound from any potential impurities or matrix components. pensoft.netoup.com Validation of the developed method is essential to ensure its accuracy, precision, linearity, and specificity. pensoft.netscience.gov
Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS/MS)
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds like Cyclohexanone, 2-chloro-5-ethenyl-. When coupled with advanced detectors like tandem mass spectrometry (MS/MS), GC offers high selectivity and sensitivity, making it suitable for analyzing complex samples. shimadzu.com
EPA Method 8091 provides a general framework for the gas chromatographic analysis of cyclic ketones. epa.gov This method utilizes wide-bore capillary columns and can be equipped with detectors such as an electron capture detector (ECD), which is particularly sensitive to halogenated compounds, or a nitrogen-phosphorus detector (NPD). epa.govnemi.gov However, for unambiguous identification and quantification in complex matrices, coupling GC with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) is often necessary to overcome interferences from co-eluting compounds. nemi.govnemi.gov
GC-MS/MS, particularly using the multiple reaction monitoring (MRM) mode, provides excellent selectivity and is a practical approach for the simultaneous analysis of multiple components in a complex mixture. shimadzu.com
Typical GC-MS/MS Parameters for Halogenated Ketone Analysis:
| Parameter | Typical Conditions & Considerations |
| Column | A nonpolar or medium-polarity capillary column, such as a VF-5ms or VF-1701ms, is often used for the separation of cyclic ketones and halogenated compounds. hplc.sk |
| Injection | Split/splitless or on-column injection techniques can be employed. epa.gov Direct sample introduction via thermal desorption can also be utilized for certain sample types. nih.gov |
| Carrier Gas | Helium is a commonly used carrier gas. nih.gov |
| Oven Temperature Program | A temperature program is used to control the elution of compounds, starting at a lower temperature and ramping up to a final temperature to ensure separation of all components. nih.gov |
| Ionization | Electron impact (EI) ionization is a standard technique used in GC-MS. nih.gov |
| MS/MS Detection | In MRM mode, specific precursor-to-product ion transitions are monitored for the target analyte, significantly enhancing selectivity and reducing background noise. shimadzu.com |
To ensure the reliability of the results, internal standards and surrogates are often used to monitor the performance of the method. epa.gov Confirmation of the analyte's identity may involve analysis on a second, dissimilar GC column or by comparing the obtained mass spectrum with a library of known spectra. epa.govnemi.gov
Chiral Chromatography for Enantiomeric Excess Determination
Cyclohexanone, 2-chloro-5-ethenyl- possesses a stereocenter, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric excess (ee) is crucial in many applications. researchgate.net Chiral chromatography is the primary technique for separating and quantifying the individual enantiomers of chiral compounds. researchgate.netorganic-chemistry.orgosti.gov
Both chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) can be employed for this purpose. organic-chemistry.org The choice between these techniques often depends on the volatility and thermal stability of the analyte and its derivatives.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. rsc.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown high chiral recognition capabilities for a variety of racemates, including substituted cyclohexanones. mdpi.comabo.fi
Approaches to Chiral Separation of Substituted Cyclohexanones:
| Technique | Description |
| Direct Chiral HPLC | The racemic mixture is directly injected onto a column containing a chiral stationary phase. The enantiomers are separated based on their differential interactions with the CSP. nih.govrsc.org |
| Indirect Chiral HPLC | The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. oup.com |
| Chiral GC | Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase to separate the enantiomers. organic-chemistry.org |
In some cases, where direct separation of the enantiomers is challenging, a derivatization step, such as epoxidation, can be performed. The resulting diastereomers may then be more easily separated by chiral chromatography. organic-chemistry.org The enantiomeric excess is determined by comparing the peak areas of the two enantiomers in the chromatogram. ajgreenchem.com
Hyphenated Techniques for Structural Confirmation and Quantification
Hyphenated techniques, which combine the separation power of chromatography with the specificity of spectroscopic detection, are indispensable for the unambiguous structural confirmation and sensitive quantification of Cyclohexanone, 2-chloro-5-ethenyl-.
GC-NMR and LC-NMR for In-Line Analysis
The coupling of gas or liquid chromatography with nuclear magnetic resonance (NMR) spectroscopy provides a powerful tool for the in-line structural elucidation of analytes in complex mixtures. wiley.comnih.gov This hyphenated approach allows for the acquisition of detailed structural information without the need for prior isolation of the compound of interest. nih.gov
While GC-MS and LC-MS are more common for routine analysis due to their higher sensitivity, NMR provides unparalleled detail for structure determination. nih.govunl.educarlroth.com In an LC-NMR setup, the eluent from the HPLC column flows through a specialized probe within the NMR magnet, allowing for the acquisition of NMR spectra of the separated components. wiley.com
A significant challenge in LC-NMR is the suppression of the strong signals from the mobile phase solvents. wiley.com This is often addressed by using deuterated solvents in the mobile phase. wiley.com The combination of LC-NMR with mass spectrometry (LC-NMR-MS) offers a comprehensive analytical solution, providing both structural and molecular weight information simultaneously. wiley.com Although not as common, GC-NMR can also be utilized for the analysis of volatile compounds, providing structural data on separated peaks. google.comresearchgate.net
LC-MS/MS for Trace Analysis and Metabolite Identification (excluding biological)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of trace levels of organic compounds and the identification of their transformation products in complex matrices. rsc.orgchromatographyonline.com This method combines the separation capabilities of HPLC with the detection power of tandem mass spectrometry. rsc.org
For quantitative analysis, LC-MS/MS is often operated in the multiple reaction monitoring (MRM) mode. chromatographyonline.com In this mode, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This high degree of specificity allows for accurate quantification even at very low concentrations and in the presence of significant matrix interference. unc.edu
Key Aspects of LC-MS/MS for Trace Analysis:
| Aspect | Description |
| Sample Preparation | Often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. nih.gov |
| Chromatography | A well-developed HPLC method is crucial to separate the analyte from isomers and other interfering compounds before it enters the mass spectrometer. nih.gov |
| Ionization | Electrospray ionization (ESI) is a common ionization technique for LC-MS, capable of producing intact molecular ions. nih.govnih.gov |
| Quantification | Quantification is typically performed using an internal standard, preferably a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in instrument response. unc.edu |
| Metabolite/Degradant Identification | In addition to quantification, LC-MS/MS can be used to identify unknown metabolites or degradation products by analyzing their fragmentation patterns. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown compounds. nih.gov |
The development of a reliable LC-MS/MS method requires careful optimization of both the chromatographic and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and accuracy. unc.edu
Spectrophotometric Methods for Quantitative Determination in Environmental or Industrial Samples (excluding biological)
Spectrophotometry offers a robust, cost-effective, and widely accessible approach for the quantitative analysis of chemical compounds. While direct spectrophotometric methods for Cyclohexanone, 2-chloro-5-ethenyl- are not extensively documented in publicly available literature, methods developed for similar chemical structures, such as other chlorinated compounds or ketones, can be adapted. These methods often rely on derivatization reactions to produce a chromophore that absorbs light in the UV-Visible region.
One potential approach involves the reaction of the ketone functional group. For instance, various reagents react with ketones to form colored products. A well-known example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a 2,4-dinitrophenylhydrazone derivative. These derivatives are intensely colored and can be quantified spectrophotometrically. The wavelength of maximum absorbance (λmax) would need to be determined specifically for the derivative of Cyclohexanone, 2-chloro-5-ethenyl-.
Another strategy could leverage the chloro- substituent. For example, methods have been developed for the determination of other chlorinated organic compounds. These often involve a reaction that liberates the chloride ion, which can then be quantified using a colorimetric method.
The successful application of these methods to environmental or industrial samples would require careful optimization of reaction conditions, such as pH, temperature, and reagent concentration, to ensure complete and specific reaction with the target analyte. Furthermore, sample preparation, including extraction and cleanup steps, would be crucial to remove interfering substances from the matrix.
Below is a hypothetical data table illustrating the kind of results that might be obtained from a spectrophotometric method developed for a similar chlorinated ketone.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 480 nm |
| Linear Range | 0.5 - 10 µg/mL |
| Molar Absorptivity (ε) | 1.2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Optimal pH | 6.5 |
This table is illustrative and based on typical performance characteristics of spectrophotometric methods for related compounds.
Advanced Electrochemical Detection Methods
Electrochemical methods provide a highly sensitive and selective alternative for the quantification of electroactive species. utah.eduresearchgate.net The applicability of these methods to Cyclohexanone, 2-chloro-5-ethenyl- would depend on its electrochemical properties, specifically its ability to be oxidized or reduced at an electrode surface. The presence of the ketone group and the carbon-chlorine bond suggests that the compound is likely electroactive.
Cyclic Voltammetry (CV) could be employed as a preliminary technique to investigate the electrochemical behavior of Cyclohexanone, 2-chloro-5-ethenyl-. wiley.com This would involve scanning the potential of a working electrode and observing the resulting current, which would reveal the oxidation and reduction potentials of the analyte.
More advanced voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) , offer enhanced sensitivity and are well-suited for trace analysis. nih.govnih.gov These methods discriminate against background currents, resulting in well-defined peaks whose heights are proportional to the analyte concentration. The choice of working electrode material is critical for achieving high sensitivity and selectivity. Modified electrodes, such as those incorporating carbon nanotubes, graphene, or metallic nanoparticles, can significantly enhance the electrochemical response. nih.govmdpi.com
For instance, the reduction of the carbon-chlorine bond is a well-established electrochemical process. This could serve as the basis for a quantitative method. Similarly, the ketone group can be electrochemically reduced. The specific potential at which these reactions occur would provide a degree of selectivity.
The development of an electrochemical sensor for Cyclohexanone, 2-chloro-5-ethenyl- would involve optimizing parameters such as the supporting electrolyte, pH, and the voltammetric waveform. wiley.com The potential for interference from other electroactive compounds in the sample matrix would also need to be carefully assessed and mitigated, possibly through chromatographic separation prior to electrochemical detection.
The following table summarizes potential characteristics of an advanced electrochemical method for a similar analyte.
| Parameter | Value |
| Technique | Square Wave Voltammetry (SWV) |
| Working Electrode | Glassy Carbon Electrode modified with Gold Nanoparticles |
| Supporting Electrolyte | 0.1 M Phosphate Buffer |
| Optimal pH | 7.0 |
| Linear Dynamic Range | 0.05 - 50 µM |
| Limit of Detection (LOD) | 10 nM |
| Potential Interference | Other halogenated organic compounds, aromatic ketones |
This table is illustrative and based on published data for the electrochemical detection of related organic compounds. nih.gov
Environmental Transformation and Abiotic Degradation Pathways of Cyclohexanone, 2 Chloro 5 Ethenyl
Photochemical Degradation Mechanisms (e.g., Direct and Indirect Photolysis)
The photochemical degradation of Cyclohexanone (B45756), 2-chloro-5-ethenyl- is anticipated to be a significant environmental fate process, driven by the absorption of solar radiation. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.
Direct Photolysis: The ketone functional group is the primary chromophore in the molecule, absorbing ultraviolet (UV) radiation. Upon absorption of UV light, α-chloroketones can undergo a variety of photochemical reactions. A key anticipated pathway is the homolytic cleavage of the carbon-chlorine (C-Cl) bond, which is often weaker than other bonds in the molecule. This cleavage would generate a cyclohexanonyl radical and a chlorine radical. The subsequent reactions of these highly reactive radical species can lead to a cascade of transformation products.
Another potential direct photolytic pathway for ketones is the Norrish Type I reaction, involving the cleavage of the bond between the carbonyl carbon and the adjacent α-carbon. For Cyclohexanone, 2-chloro-5-ethenyl-, this could lead to ring-opening and the formation of various unsaturated aldehydes and ketones.
Indirect Photolysis: In natural waters, indirect photolysis can be initiated by photosensitizers such as dissolved organic matter (DOM), nitrate, and nitrite. These substances absorb sunlight and transfer the energy to the target compound or generate reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), which can then react with Cyclohexanone, 2-chloro-5-ethenyl-. The ethenyl group is particularly susceptible to attack by these photochemically generated reactive species.
| Photochemical Degradation Pathway | Description | Anticipated Primary Products |
| Direct Photolysis (C-Cl Cleavage) | Homolytic cleavage of the carbon-chlorine bond upon UV absorption. | Cyclohexanonyl radical, Chlorine radical |
| Direct Photolysis (Norrish Type I) | Cleavage of the α-carbon-carbonyl bond, leading to ring opening. | Unsaturated aldehydes and ketones |
| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH). | Hydroxylated and oxidized derivatives |
Oxidative Degradation in Aqueous and Atmospheric Environments (e.g., Reaction with Hydroxyl Radicals, Ozone)
Oxidative degradation is a critical pathway for the transformation of Cyclohexanone, 2-chloro-5-ethenyl- in both aquatic and atmospheric environments. The primary oxidants of concern are hydroxyl radicals (•OH) and ozone (O₃).
Reaction with Hydroxyl Radicals: The hydroxyl radical is a highly reactive and non-selective oxidant present in both the atmosphere and sunlit surface waters. The reaction of •OH with Cyclohexanone, 2-chloro-5-ethenyl- is expected to be rapid. The ethenyl group is a prime target for •OH addition, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical, initiating a series of reactions that can result in the formation of aldehydes, ketones, and other oxygenated products. Hydrogen abstraction from the cyclohexyl ring by •OH is another plausible reaction, leading to the formation of various hydroxylated derivatives.
Reaction with Ozone: Ozone is a key oxidant in the atmosphere and is also used in some water treatment processes. The ethenyl group of Cyclohexanone, 2-chloro-5-ethenyl- is highly susceptible to attack by ozone via the Criegee mechanism. wikipedia.org This reaction involves the cleavage of the carbon-carbon double bond of the ethenyl group, leading to the formation of a primary ozonide which then decomposes to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). wikipedia.org These intermediates can undergo further reactions to yield aldehydes, ketones, carboxylic acids, and other smaller oxygenated molecules. The reaction of ozone with the cyclohexanone ring itself is expected to be significantly slower.
| Oxidant | Environment | Primary Reaction Site | Anticipated Transformation Products |
| Hydroxyl Radical (•OH) | Aqueous & Atmospheric | Ethenyl group, Cyclohexyl ring | Hydroxylated derivatives, Aldehydes, Ketones |
| Ozone (O₃) | Atmospheric & Water Treatment | Ethenyl group | Aldehydes, Ketones, Carboxylic acids |
Hydrolytic Stability and Transformation Pathways in Aquatic Systems
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of Cyclohexanone, 2-chloro-5-ethenyl- is primarily determined by the reactivity of the α-chloro ketone functionality.
α-Chloroketones are known to be susceptible to hydrolysis, although the rate can be highly dependent on pH and temperature. The hydrolysis of 2-chlorocyclohexanone (B41772), a structurally related compound, has been shown to yield 2-hydroxycyclohexanone. nih.govgoogle.com It is therefore anticipated that under neutral or alkaline conditions, Cyclohexanone, 2-chloro-5-ethenyl- will undergo nucleophilic substitution of the chlorine atom by a hydroxide (B78521) ion or water molecule, leading to the formation of 2-hydroxy-5-ethenyl-cyclohexanone. This reaction is generally slower under acidic conditions. The ethenyl group and the ketone carbonyl are generally stable to hydrolysis under typical environmental conditions.
| pH Condition | Reaction Rate | Primary Hydrolysis Product |
| Acidic | Slow | Limited hydrolysis |
| Neutral | Moderate | 2-Hydroxy-5-ethenyl-cyclohexanone |
| Alkaline | Faster | 2-Hydroxy-5-ethenyl-cyclohexanone |
Biodegradation Mechanisms by Environmental Microorganisms (focus on enzymatic pathways and chemical transformations, not ecological impact or bioremediation)
The biodegradation of Cyclohexanone, 2-chloro-5-ethenyl- by environmental microorganisms is a complex process that likely involves a consortium of microbes, each contributing specific enzymatic capabilities. The presence of the chlorine atom can make the compound more resistant to degradation compared to its non-chlorinated analog. nih.gov
The initial enzymatic attack could target any of the three main structural features of the molecule:
Dehalogenation: A crucial first step in the biodegradation of many chlorinated compounds is the cleavage of the carbon-halogen bond. nih.govtandfonline.com This can be catalyzed by enzymes called dehalogenases . nih.gov Hydrolytic dehalogenases can replace the chlorine atom with a hydroxyl group, yielding 2-hydroxy-5-ethenyl-cyclohexanone. Reductive dehalogenases, often active under anaerobic conditions, can replace the chlorine atom with a hydrogen atom.
Oxidation of the Ethenyl Group: The ethenyl group can be a point of initial attack by monooxygenase or dioxygenase enzymes, leading to the formation of an epoxide (2-chloro-5-(1,2-epoxyethyl)cyclohexanone) or a diol (2-chloro-5-(1,2-dihydroxyethyl)cyclohexanone). These intermediates can then be further metabolized.
Oxidation of the Cyclohexanone Ring: The cyclohexanone ring can be targeted by cyclohexanone monooxygenases , a class of Baeyer-Villiger monooxygenases. These enzymes insert an oxygen atom adjacent to the carbonyl group, forming a lactone (e.g., a 7-chloro-10-ethenyl-oxacycloheptan-2-one). This ring-opening step is a common strategy in the microbial degradation of cyclic ketones and facilitates further breakdown into smaller, more easily metabolized molecules. beilstein-journals.org
Following these initial transformations, the resulting intermediates would likely enter central metabolic pathways, eventually leading to mineralization (conversion to CO₂, H₂O, and Cl⁻).
| Enzymatic Pathway | Enzyme Class | Initial Transformation |
| Dehalogenation | Dehalogenases | Cleavage of the C-Cl bond |
| Ethenyl Group Oxidation | Monooxygenases/Dioxygenases | Epoxidation or dihydroxylation of the ethenyl group |
| Ring Oxidation | Cyclohexanone Monooxygenases | Baeyer-Villiger oxidation to form a lactone |
Identification and Characterization of Abiotic and Biotic Transformation Products
The degradation of Cyclohexanone, 2-chloro-5-ethenyl- will result in a variety of transformation products, the nature of which depends on the specific degradation pathway.
Abiotic Transformation Products:
Photodegradation: Direct photolysis is expected to produce radical species and potentially ring-opened products. Indirect photolysis, particularly through reaction with •OH, will lead to various hydroxylated derivatives and products of ethenyl group oxidation such as aldehydes and ketones .
Oxidative Degradation: Reaction with ozone will cleave the ethenyl group, yielding formaldehyde and a chloro-substituted cyclohexanone carboxaldehyde . Further oxidation could lead to the corresponding carboxylic acid .
Hydrolysis: The primary hydrolysis product is expected to be 2-hydroxy-5-ethenyl-cyclohexanone . nih.gov
Biotic Transformation Products:
Dehalogenation: Enzymatic hydrolysis of the C-Cl bond will produce 2-hydroxy-5-ethenyl-cyclohexanone .
Ethenyl Group Oxidation: Biotic oxidation of the ethenyl group can lead to 2-chloro-5-(1,2-epoxyethyl)cyclohexanone or 2-chloro-5-(1,2-dihydroxyethyl)cyclohexanone .
Ring Cleavage: Baeyer-Villiger oxidation of the cyclohexanone ring will produce various chlorinated and ethenyl-substituted lactones . Subsequent enzymatic reactions would lead to the formation of chlorinated dicarboxylic acids and other smaller organic acids.
| Degradation Pathway | Parent Compound | Potential Transformation Products |
| Photolysis | Cyclohexanone, 2-chloro-5-ethenyl- | Hydroxylated derivatives, Ring-opened products |
| Ozonolysis | Cyclohexanone, 2-chloro-5-ethenyl- | Formaldehyde, Chloro-substituted cyclohexanone carboxaldehyde |
| Hydrolysis | Cyclohexanone, 2-chloro-5-ethenyl- | 2-Hydroxy-5-ethenyl-cyclohexanone |
| Biodegradation | Cyclohexanone, 2-chloro-5-ethenyl- | 2-Hydroxy-5-ethenyl-cyclohexanone, Chlorinated lactones, Chlorinated dicarboxylic acids |
Future Research Directions and Emerging Opportunities in Cyclohexanone, 2 Chloro 5 Ethenyl Chemistry
Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency
The presence of a stereocenter at the C-2 position of Cyclohexanone (B45756), 2-chloro-5-ethenyl- necessitates the development of highly stereoselective catalytic systems to access enantiomerically pure forms of the molecule. Future research will likely focus on several key areas of catalysis.
Organocatalysis, for instance, offers a powerful metal-free approach to asymmetric synthesis. rsc.org Catalysts derived from natural products, such as cinchona alkaloids or carbohydrates, could be designed to control the stereoselective chlorination of a 5-ethenylcyclohexanone precursor. rsc.orgbeilstein-journals.org The development of bifunctional organocatalysts, possessing both a Lewis base and a Brønsted acid moiety, could facilitate highly enantioselective Michael additions to form the vinyl group, followed by a stereocontrolled chlorination. rsc.org
In the realm of metal-catalyzed reactions, palladium-catalyzed enantioselective C-H arylation could be explored to introduce the chloro- and ethenyl- substituents with high stereocontrol. rsc.org Rhodium-catalyzed dual C-H activation presents another sophisticated strategy for forging the chiral center with high enantioselectivity. rsc.org The design of novel chiral ligands will be paramount to achieving high yields and enantiomeric excesses in these transformations.
A comparative analysis of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Potential Advantages | Key Research Challenges |
| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. rsc.org | Catalyst loading, reaction times, and substrate scope. |
| Metal Catalysis (Pd, Rh) | High turnover numbers, broad substrate scope, high stereoselectivity. rsc.org | Ligand design, catalyst cost and toxicity, removal of metal residues. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govacs.org | Enzyme stability, substrate specificity, and scalability. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of Cyclohexanone, 2-chloro-5-ethenyl- and its derivatives can be significantly enhanced by leveraging the advantages of flow chemistry and automated synthesis platforms. chemanager-online.comchim.it Continuous flow processes offer improved safety, especially when handling reactive intermediates or hazardous reagents, and can lead to higher yields and selectivities compared to traditional batch methods. nih.govbeilstein-journals.org
Automated flow systems can be integrated with real-time analytics and computational tools to rapidly screen and optimize reaction conditions. chemanager-online.com This would enable the high-throughput synthesis of a library of Cyclohexanone, 2-chloro-5-ethenyl- derivatives with varying substitution patterns, facilitating structure-activity relationship studies.
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Can be lengthy, with significant time spent on workup and purification between steps. | Significantly reduced due to continuous processing and in-line purification. nih.gov |
| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Enhanced safety due to small reactor volumes and contained systems. chim.it |
| Scalability | Scaling up can be challenging and may require re-optimization of reaction conditions. | Readily scalable by running the system for longer periods or by using parallel reactors. |
| Process Control | More difficult to precisely control temperature, pressure, and mixing. | Precise control over reaction parameters, leading to improved consistency and reproducibility. chemanager-online.com |
Exploration of Advanced Materials Science Applications
The unique combination of functional groups in Cyclohexanone, 2-chloro-5-ethenyl- makes it an attractive monomer for the synthesis of specialized polymers and smart materials. researchgate.netmpg.de The vinyl group can participate in free-radical or controlled radical polymerization to form a polymer backbone. The chloro-substituent and the ketone functionality can then serve as handles for post-polymerization modification, allowing for the introduction of a wide range of chemical functionalities.
For instance, polymerization of Cyclohexanone, 2-chloro-5-ethenyl- could yield a polymer that can be cross-linked through the ketone groups, leading to the formation of robust thermosets. The chlorine atoms could be substituted with other functional groups, such as azides or alkynes, to enable "click" chemistry for the attachment of biomolecules or other polymers. researchgate.net
Furthermore, the incorporation of this monomer into copolymers could lead to materials with tailored properties. acs.org For example, copolymerization with a hydrophilic monomer could result in amphiphilic block copolymers that self-assemble into micelles or other nanostructures in aqueous solution, with potential applications in drug delivery or nanotechnology.
| Polymer Type | Potential Properties | Potential Applications |
| Homopolymer | Functionalizable backbone, cross-linkable. | Adhesives, coatings, functional resins. |
| Copolymers | Tunable properties (e.g., hydrophilicity, thermal stability). acs.org | Drug delivery systems, smart materials, membranes. |
| Cross-linked Polymers | High mechanical strength, solvent resistance. | Thermosets, composites, hydrogels. |
Chemoenzymatic and Biocatalytic Transformations
Chemoenzymatic and biocatalytic approaches offer a green and highly selective alternative for the synthesis and transformation of Cyclohexanone, 2-chloro-5-ethenyl-. nih.govmdpi.com Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions, often outperforming traditional chemical catalysts. acs.orgresearchgate.net
For the synthesis of enantiomerically pure Cyclohexanone, 2-chloro-5-ethenyl-, a key biocatalytic step could be the kinetic resolution of a racemic precursor. nih.gov For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic 2-chloro-5-ethenylcyclohexanol, allowing for the separation of the two enantiomers. The desired enantiomer could then be oxidized to the corresponding ketone.
Furthermore, enzymes could be used to modify the Cyclohexanone, 2-chloro-5-ethenyl- molecule itself. For instance, a Baeyer-Villiger monooxygenase could be employed to convert the cyclohexanone ring into a lactone, a valuable building block for biodegradable polymers. mpg.de Ene-reductases could selectively reduce the carbon-carbon double bond of the vinyl group, providing access to new saturated derivatives. researchgate.net
| Enzymatic Transformation | Enzyme Class | Potential Outcome |
| Asymmetric Reduction | Ketoreductase | Enantioselective reduction of the ketone to a chiral alcohol. |
| Kinetic Resolution | Lipase | Separation of enantiomers of a racemic precursor. nih.gov |
| Baeyer-Villiger Oxidation | Monooxygenase | Conversion of the cyclohexanone to a chiral lactone. mpg.de |
| Ene-Reduction | Ene-Reductase | Selective reduction of the vinyl group. researchgate.net |
Computational Design and Prediction of New Synthetic Routes and Reactivity Profiles
Computational chemistry and machine learning are poised to play a transformative role in accelerating research on Cyclohexanone, 2-chloro-5-ethenyl-. arxiv.orgresearchgate.net Density functional theory (DFT) calculations can be used to predict the stereochemical outcome of catalytic reactions, guiding the design of more effective catalysts. researchgate.net By modeling the transition states of different reaction pathways, researchers can identify the most promising synthetic routes before embarking on extensive experimental work. researchgate.net
Furthermore, computational tools can be used to predict the properties of polymers derived from Cyclohexanone, 2-chloro-5-ethenyl-. researchgate.net Molecular dynamics simulations can provide insights into the conformational behavior and self-assembly of these polymers, aiding in the design of materials with specific functionalities.
Machine learning algorithms, trained on large datasets of chemical reactions, could be used to predict novel synthetic routes to Cyclohexanone, 2-chloro-5-ethenyl- and to identify potential new applications for this molecule. arxiv.org These in silico approaches will undoubtedly streamline the research and development process, saving time and resources.
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Catalyst design, reaction mechanism elucidation. researchgate.net | Prediction of stereoselectivity, identification of low-energy reaction pathways. |
| Molecular Dynamics (MD) | Polymer property prediction. | Insights into polymer conformation, self-assembly, and material properties. |
| Machine Learning | Retrosynthetic analysis, property prediction. arxiv.org | Proposal of novel synthetic routes, identification of potential applications. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-chloro-5-ethenyl-cyclohexanone, and how can reaction conditions be optimized?
- Methodology : Catalytic hydrogenation of phenol derivatives (e.g., using Pd-based catalysts under controlled pressure and temperature) or photocatalytic oxidation of cyclohexanol analogs (e.g., UV/Vis light with TiO₂-based catalysts) . Optimization involves factorial design experiments to assess variables like catalyst loading, solvent polarity, and reaction time .
- Key Tools : Gas chromatography (GC) or HPLC for product quantification; in situ ATR-FTIR to monitor intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-5-ethenyl-cyclohexanone?
- Methodology :
- NMR : To confirm substituent positions (e.g., chlorine at C2, ethenyl at C5) and stereochemistry.
- FTIR : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for cyclohexanone).
- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .
Q. What safety protocols are recommended for handling halogenated cyclohexanone derivatives?
- Guidelines : Use fume hoods to avoid inhalation risks, wear nitrile gloves to prevent skin contact, and employ explosion-proof equipment due to flammability. Toxicity data from cyclohexanone analogs suggest acute exposure risks (e.g., respiratory irritation, CNS depression) .
- Disposal : Neutralize waste with alkaline solutions (e.g., NaOH) before incineration to minimize environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic structure and reactivity of 2-chloro-5-ethenyl-cyclohexanone?
- Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate molecular orbitals, electron density distributions, and reaction pathways . The Lee-Yang-Parr (LYP) correlation functional improves accuracy for systems with halogen substituents .
- Applications : Predict regioselectivity in electrophilic substitution reactions or stabilization of intermediates during oxidation .
Q. What mechanistic insights can be gained from in situ spectroscopic analysis of cyclohexanone derivative reactions?
- Case Study : In situ ATR-FTIR revealed selective oxidation of cyclohexanol to cyclohexanone without carboxylate byproducts, suggesting a radical-mediated pathway. Similar methods can track intermediates (e.g., ethenyl group stability) in 2-chloro-5-ethenyl-cyclohexanone reactions .
Q. How do substituents (chloro, ethenyl) influence the thermodynamic stability and kinetic reactivity of cyclohexanone derivatives?
- Approach : Compare activation energies (via Arrhenius plots) for halogenated vs. non-halogenated analogs. Chlorine increases electrophilicity at the carbonyl group, while the ethenyl group may enhance conjugation with the ketone .
- Data Sources : Thermogravimetric analysis (TGA) for decomposition profiles; computational modeling for substituent effects on transition states .
Q. How can contradictory data on mutagenicity or carcinogenicity of cyclohexanone derivatives be resolved?
- Analysis : Review in vivo micronucleus tests (e.g., OECD Guideline 474) and reconcile discrepancies between short-term assays (e.g., Ames test) and long-term carcinogenicity studies. Cyclohexanone itself is classified as Group 3 (not carcinogenic), but halogenated derivatives may require re-evaluation due to structural alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
